molecular formula C16H24O3S B13562830 Cyclooctylmethyl 4-methylbenzene-1-sulfonate

Cyclooctylmethyl 4-methylbenzene-1-sulfonate

Cat. No.: B13562830
M. Wt: 296.4 g/mol
InChI Key: QMVSMWPMVKWHPV-UHFFFAOYSA-N
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Description

Cyclooctylmethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of benzenesulfonate esters It is characterized by a cyclooctylmethyl group attached to a 4-methylbenzene-1-sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclooctylmethyl 4-methylbenzene-1-sulfonate typically involves the reaction of cyclooctylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Cyclooctylmethanol+4-Methylbenzenesulfonyl chlorideCyclooctylmethyl 4-methylbenzene-1-sulfonate+HCl\text{Cyclooctylmethanol} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclooctylmethanol+4-Methylbenzenesulfonyl chloride→Cyclooctylmethyl 4-methylbenzene-1-sulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclooctylmethyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form cyclooctylmethyl 4-methylbenzene-1-sulfinate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form cyclooctylmethyl 4-methylbenzene-1-sulfonic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols, in the presence of a base like sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride, under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate, in an aqueous or organic solvent.

Major Products

    Substitution: Cyclooctylmethyl derivatives with different functional groups.

    Reduction: Cyclooctylmethyl 4-methylbenzene-1-sulfinate.

    Oxidation: Cyclooctylmethyl 4-methylbenzene-1-sulfonic acid.

Scientific Research Applications

Cyclooctylmethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclooctylmethyl 4-methylbenzene-1-sulfonate depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its sulfonate group. This interaction can lead to changes in the activity of the target molecule, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • Cyclooctylmethyl 4-methylbenzene-1-sulfinate
  • Cyclooctylmethyl 4-methylbenzene-1-sulfonic acid
  • Cyclooctylmethyl 4-methylbenzene-1-sulfonamide

Uniqueness

Cyclooctylmethyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of a cyclooctylmethyl group and a 4-methylbenzene-1-sulfonate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C16H24O3S

Molecular Weight

296.4 g/mol

IUPAC Name

cyclooctylmethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C16H24O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8,13H2,1H3

InChI Key

QMVSMWPMVKWHPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCCCCC2

Origin of Product

United States

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